molecular formula C9H13N3O3S B14538136 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 62177-29-1

5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B14538136
CAS No.: 62177-29-1
M. Wt: 243.29 g/mol
InChI Key: ORGCMAGTYXTRRE-UHFFFAOYSA-N
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Description

5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with N,N-dimethylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1MQ: Known for its role in metabolic health and muscle growth.

    Aminocaproic acid: An analogue of lysine, used as an enzyme inhibitor.

Uniqueness

5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid stands out due to its unique combination of a thiazole ring and an N,N-dimethylglycyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62177-29-1

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

5-[[2-(dimethylamino)acetyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O3S/c1-5-7(9(14)15)8(16-11-5)10-6(13)4-12(2)3/h4H2,1-3H3,(H,10,13)(H,14,15)

InChI Key

ORGCMAGTYXTRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)CN(C)C

Origin of Product

United States

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